molecular formula C11H14N4O2 B4436692 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole

5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole

Cat. No. B4436692
M. Wt: 234.25 g/mol
InChI Key: VBSGJCKMRUSCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole, also known as EMPT, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that exhibits a wide range of biological activities. EMPT has been found to be effective against various diseases and has shown potential for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole is not fully understood. However, it is believed that 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole exerts its biological activities by interacting with various molecular targets in the body. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has also been found to exhibit anticonvulsant activity and may have potential for the treatment of epilepsy. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has been shown to inhibit the growth of cancer cells and may have potential for the treatment of various types of cancer. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has also been found to exhibit antiviral and antimicrobial activities and may have potential for the treatment of viral and bacterial infections.

Advantages and Limitations for Lab Experiments

5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various disease processes. However, 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole also has some limitations. It is a relatively new compound, and its full range of biological activities and potential therapeutic applications are not yet fully understood. Further research is needed to fully explore the potential of 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole.

Future Directions

There are several future directions for research on 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole. One potential area of research is the development of new drugs based on 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has been shown to exhibit a wide range of biological activities, and further research may lead to the development of new drugs for various diseases. Another potential area of research is the exploration of the mechanism of action of 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole. Further research is needed to fully understand how 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole interacts with molecular targets in the body. Finally, further research is needed to explore the potential of 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole for the treatment of various diseases, including cancer, epilepsy, and viral and bacterial infections.

Scientific Research Applications

5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole has also been shown to possess antitumor, antiviral, and antimicrobial properties. These properties make 5-(3-ethoxy-4-methoxyphenyl)-2-methyl-2H-tetrazole a promising candidate for the development of new drugs for various diseases.

properties

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-2-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-17-10-7-8(5-6-9(10)16-3)11-12-14-15(2)13-11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSGJCKMRUSCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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